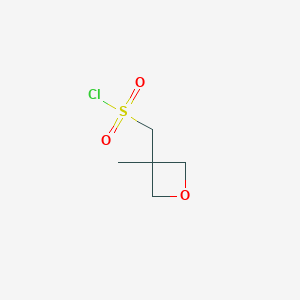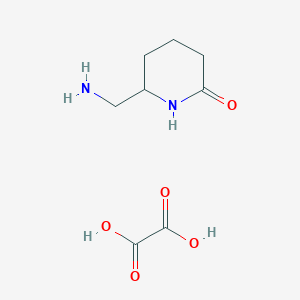![molecular formula C11H14ClN3O2 B1524850 2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid CAS No. 1279219-51-0](/img/structure/B1524850.png)
2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid
Descripción general
Descripción
“2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid” is a chemical compound with the IUPAC name [1-(6-chloro-3-pyridazinyl)-4-piperidinyl]acetic acid . Its molecular weight is 255.7 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14ClN3O2/c12-9-1-2-10 (14-13-9)15-5-3-8 (4-6-15)7-11 (16)17/h1-2,8H,3-7H2, (H,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string, which represents the structure of the molecule, isOC1CCN (CC1)c2ccc (Cl)nn2 .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Interaction
- Novel pyridine and fused pyridine derivatives, including those with 6-Chloropyridazin-3-yl groups, exhibit potential for molecular docking towards GlcN-6-P synthase, with moderate to good binding energies, suggesting their relevance in antimicrobial and antioxidant applications (Flefel et al., 2018).
Analgesic and Antihypertensive Properties
- Synthesized pyridazinones, structurally related to 6-Chloropyridazin-3-yl, have been identified as potential antihypertensive agents through molecular docking studies and demonstrated significant ACE inhibitory activity, suggesting their potential in hypertension treatment (Imran & Nayeem, 2016).
- 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives have been synthesized and evaluated for analgesic properties, showing moderate to good activity compared to standard drugs, indicating their potential in pain management (Aggarwal et al., 2020).
Anticancer Activity
- A series of 3(2h)-one pyridazinone derivatives, related to 6-Chloropyridazin-3-yl, have been synthesized and evaluated for antioxidant activity, showing potent effects at certain concentrations, which may be relevant in cancer research (Mehvish & Kumar, 2022).
Antimicrobial and Antiparkinsonian Activities
- Thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine have shown promising analgesic and antiparkinsonian activities in pharmacological screenings, indicating their potential in treating Parkinson's disease and pain management (Amr et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-1-2-10(14-13-9)15-5-3-8(4-6-15)7-11(16)17/h1-2,8H,3-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOBZOQGDVFZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)












